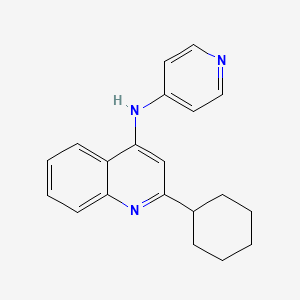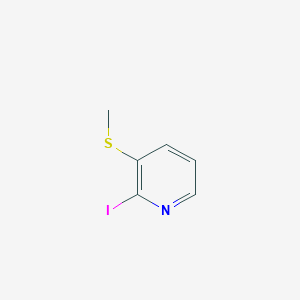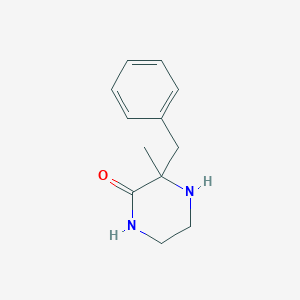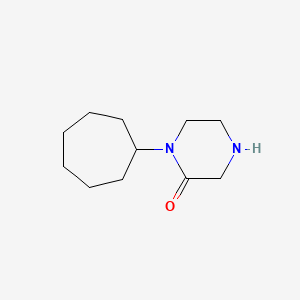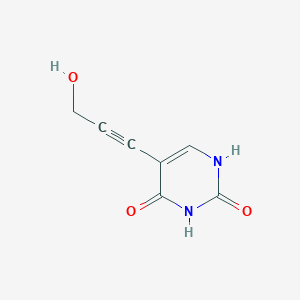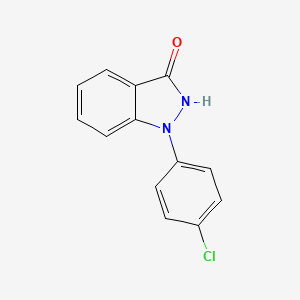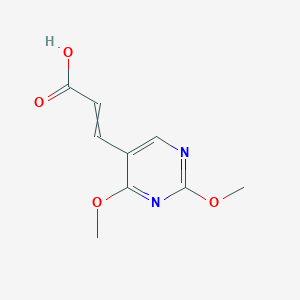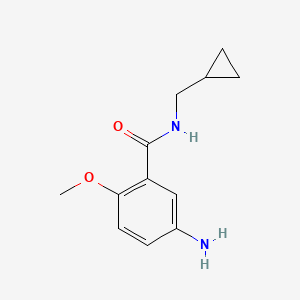
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a quinoline ring and a chloropropanone moiety, makes it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Chlorination: The final step involves the chlorination of the propanone moiety using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the propanone moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
Uniqueness
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one is unique due to its specific combination of a quinoline ring and a chloropropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H16ClNO2 |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one |
InChI |
InChI=1S/C14H16ClNO2/c1-9(15)14(18)12-5-6-13-11(8-12)4-3-7-16(13)10(2)17/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
RWZNYCYVIIGTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



